molecular formula C11H9N3 B13185736 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

Cat. No.: B13185736
M. Wt: 183.21 g/mol
InChI Key: WJVYDXNVNAHQDS-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile typically involves the formation of the pyrazole ring followed by the introduction of the benzonitrile moiety. One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. This can be followed by a nucleophilic substitution reaction to introduce the benzonitrile group.

For example, a typical synthetic route might involve:

    Cyclocondensation: Reacting 1-methylhydrazine with an appropriate diketone or ketoester to form the pyrazole ring.

    Nucleophilic Substitution: Introducing the benzonitrile group through a reaction with a suitable aryl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole
  • 3-(1H-Pyrazol-4-yl)benzonitrile

Uniqueness

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitrile group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12/h2-5,7-8H,1H3

InChI Key

WJVYDXNVNAHQDS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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